![molecular formula C19H18N6O3 B2880359 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-12-5](/img/structure/B2880359.png)
1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound has been explored in the realm of synthesizing novel derivatives with potential antimicrobial properties. For instance, research conducted by Bektaş et al. (2010) involved the synthesis of various 1,2,4-triazole derivatives, including those with structures related to the mentioned compound, and evaluated their antimicrobial activities. Some of these derivatives showed good to moderate activities against tested microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Potential
The compound's framework serves as a basis for creating derivatives with potential anticancer effects. Yakantham et al. (2019) synthesized a series of derivatives and tested their efficacy against various human cancer cell lines, including breast, lung, and prostate cancers. These derivatives exhibited good to moderate activity, suggesting the parent compound's structural relevance in designing anticancer agents (Yakantham et al., 2019).
Role in Synthesizing Azole Derivatives with Antimicrobial Properties
Further exploration into azole derivatives, including those structurally related to the compound , has shown antimicrobial potential. Başoğlu et al. (2013) synthesized new azole derivatives and assessed their antimicrobial activities, some of which displayed activity against the tested microorganisms. This underscores the compound's significance in generating azole-based antimicrobial agents (Başoğlu et al., 2013).
Photoinduced Molecular Rearrangements
The compound's structural motifs have been utilized in studies focused on photoinduced molecular rearrangements, particularly involving 1,2,4-oxadiazoles. Research by Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles and other heterocyclic compounds. This highlights the potential for using the compound in photochemical synthesis and the exploration of photoinduced reactions (Buscemi et al., 1996).
Nematocidal Activity
Recent studies have also explored the compound's derivatives for their nematocidal activity. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some derivatives showed significant activity, suggesting the compound's framework could be instrumental in developing new nematicides (Liu et al., 2022).
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-10-6-13(7-11-15)25-17(20)16(22-24-25)19-21-18(23-28-19)12-4-8-14(26-2)9-5-12/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWDQTWYQCBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

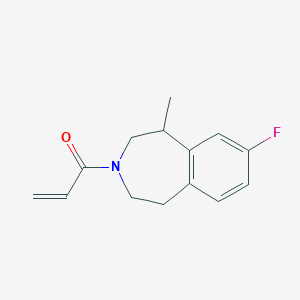
![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)

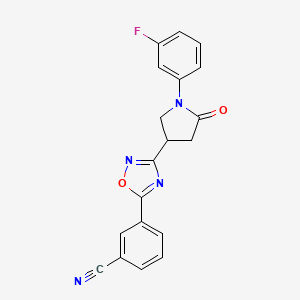
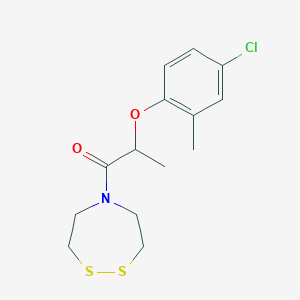

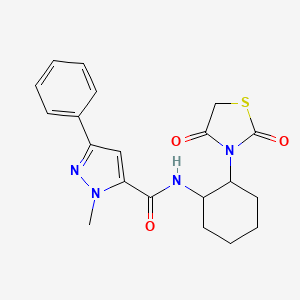

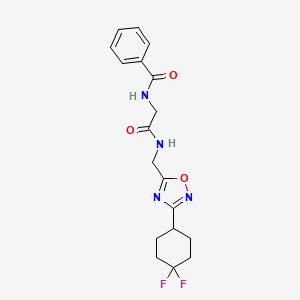


![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)
